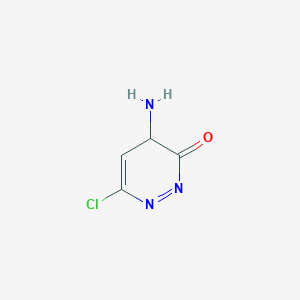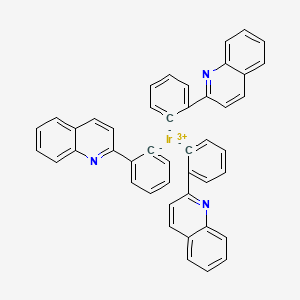
Tris(2-phenylquinoline)iridium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-phenylquinoline)iridium(III) is a coordination compound with the chemical formula C₄₅H₃₀IrN₃. It is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) as a phosphorescent emitter. The compound exhibits high photoluminescence efficiency and stability, making it a valuable material in the field of optoelectronics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylquinoline)iridium(III) typically involves the reaction of iridium(III) chloride with 2-phenylquinoline in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using argon, and requires elevated temperatures to proceed efficiently. The product is then purified through recrystallization or sublimation to achieve high purity .
Industrial Production Methods: Industrial production of Tris(2-phenylquinoline)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: Tris(2-phenylquinoline)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 2-phenylquinoline ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) complexes .
科学的研究の応用
Tris(2-phenylquinoline)iridium(III) has a wide range of applications in scientific research:
作用機序
The luminescent properties of Tris(2-phenylquinoline)iridium(III) arise from its ability to undergo intersystem crossing from the excited singlet state to the triplet state, followed by phosphorescent emission. The compound’s molecular structure allows for efficient spin-orbit coupling, facilitating this process. The primary molecular targets are the electronic states of the iridium center and the surrounding ligands, which participate in the emission of light .
類似化合物との比較
Tris(2-phenylpyridine)iridium(III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Tris(2-phenylisoquinoline)iridium(III): Similar in structure but with different photophysical properties, often used for red emission.
Uniqueness: Tris(2-phenylquinoline)iridium(III) is unique due to its specific emission wavelength and high photoluminescence efficiency. Its ability to produce orange-red light with high stability makes it particularly valuable for certain OLED applications .
特性
分子式 |
C45H30IrN3 |
|---|---|
分子量 |
805.0 g/mol |
IUPAC名 |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChIキー |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
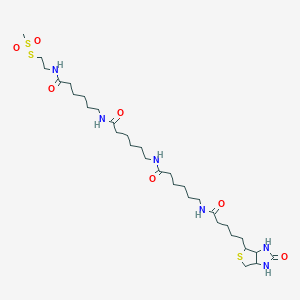
![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)

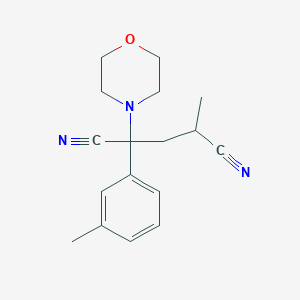
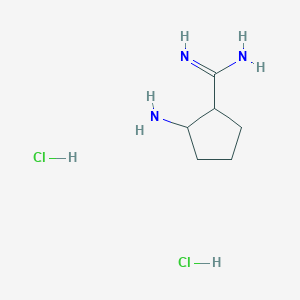
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)
![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
